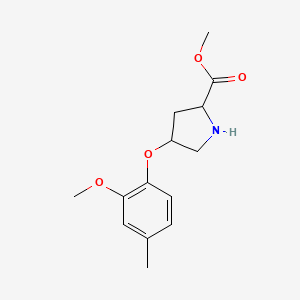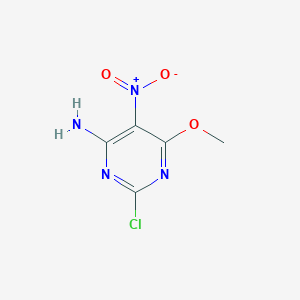
Pentafluoroethylsulfanyl-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentafluoroethylsulfanyl-acetonitrile is an organofluorine compound characterized by the presence of a pentafluoroethyl group attached to a sulfanyl-acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pentafluoroethylsulfanyl-acetonitrile typically involves the reaction of pentafluoroethylthiol with acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
CF3CF2SH+CH3CN→CF3CF2S-CH2CN
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving advanced purification techniques such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Pentafluoroethylsulfanyl-acetonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pentafluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of pentafluoroethylsulfinyl-acetonitrile or pentafluoroethylsulfonyl-acetonitrile.
Reduction: Formation of pentafluoroethylsulfanyl-ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pentafluoroethylsulfanyl-acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the design of drugs with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which pentafluoroethylsulfanyl-acetonitrile exerts its effects is largely dependent on its chemical structure. The pentafluoroethyl group imparts significant electron-withdrawing properties, which can influence the reactivity of the sulfanyl and nitrile groups. This electron-withdrawing effect can stabilize certain reaction intermediates, making the compound a valuable reagent in various chemical transformations.
Molecular Targets and Pathways:
Enzymatic Interactions: The compound may interact with enzymes involved in metabolic pathways, potentially inhibiting or modifying their activity.
Receptor Binding: In medicinal chemistry, the compound’s structure may allow it to bind to specific receptors, influencing biological processes.
Comparison with Similar Compounds
Pentafluoroethylsulfanyl-acetonitrile can be compared with other fluorinated acetonitriles and sulfanyl compounds:
Trifluoroethylsulfanyl-acetonitrile: Similar structure but with fewer fluorine atoms, resulting in different reactivity and properties.
Pentafluoroethylsulfanyl-ethanol: Contains a hydroxyl group instead of a nitrile, leading to different chemical behavior and applications.
Uniqueness: The presence of the pentafluoroethyl group in this compound makes it particularly unique due to the strong electron-withdrawing effects and the stability imparted by the fluorine atoms. This uniqueness is leveraged in various applications, particularly in fields requiring high chemical stability and specific reactivity profiles.
Conclusion
This compound is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. Its synthesis, reactivity, and applications make it a valuable compound for further research and development in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C4H2F5NS |
|---|---|
Molecular Weight |
191.12 g/mol |
IUPAC Name |
2-(1,1,2,2,2-pentafluoroethylsulfanyl)acetonitrile |
InChI |
InChI=1S/C4H2F5NS/c5-3(6,7)4(8,9)11-2-1-10/h2H2 |
InChI Key |
DMFNOWINNSCFQM-UHFFFAOYSA-N |
Canonical SMILES |
C(C#N)SC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B12107553.png)

![1H-1,2,4-Triazole-5-methanamine, 3-[4-(trifluoromethyl)phenyl]-](/img/structure/B12107558.png)
![1-Phenyl-3-(5-trifluoromethyl-[1,3,4]thiadiazol-2-yl)-urea](/img/structure/B12107568.png)



![2-Iodobenzo[d]thiazole-6-carboxylic acid](/img/structure/B12107600.png)

![5-[(2-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid](/img/structure/B12107604.png)

![3,9-Diazabicyclo[3.3.2]decan-10-one](/img/structure/B12107615.png)

